5-Bromoisoxazole

説明

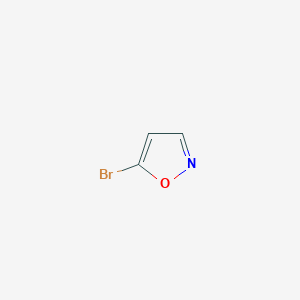

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNFJNDECYNGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602788 | |

| Record name | 5-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133930-99-0 | |

| Record name | 5-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromoisoxazole and Its Derivatives

Regioselective Bromination Approaches

Regioselective synthesis ensures the precise placement of the bromine atom at the C-5 position of the isoxazole (B147169) ring, a critical factor for its utility as a chemical building block.

Nitrosation of Substituted Dibromocyclopropanes with Nitrosyl Chloride

A highly effective method for producing 3-aryl-5-bromoisoxazoles involves the nitrosation of 2-aryl-1,1-dibromocyclopropanes. This transformation is achieved using nitrosyl chloride (NOCl), often activated with an additive like sulfur trioxide (SO₃), in a suitable solvent. researchgate.net The reaction proceeds with high regioselectivity, exclusively yielding the 3-aryl-5-bromoisoxazole isomer. researchgate.net

The process begins with the ring opening of the dibromocyclopropane under the influence of the nitrosating agent, followed by heterocyclization to form the isoxazole core. Researchers have demonstrated that this method is efficient for a range of aryl-substituted dibromocyclopropanes, providing good yields of the desired products at room temperature. researchgate.netrsc.org

Table 1: Synthesis of 3-Aryl-5-Bromoisoxazoles via Nitrosation

| Entry | Aryl Group (Ar) on Dibromocyclopropane | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenyl | 3-Phenyl-5-bromoisoxazole | Good | researchgate.netu-tokyo.ac.jp |

| 2 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-5-bromoisoxazole | Good | researchgate.net |

| 3 | 4-Bromophenyl | 3-(4-Bromophenyl)-5-bromoisoxazole | Good | researchgate.net |

Direct Regiocontrolled Lithiation and Electrophilic Bromination of Oxazoles

Achieving direct and regiocontrolled bromination of the parent oxazole (B20620) ring at the C-5 position presents a significant challenge due to the high reactivity of the C-2 position towards lithiation. sci-hub.se A successful strategy to overcome this involves protecting the C-2 position before attempting bromination at C-5.

One approach involves the use of a triisopropylsilyl (TIPS) group to shield the C-2 atom. The synthesis begins with the preparation of 2-(triisopropylsilyl)oxazole. Subsequent reaction of this protected intermediate with an organolithium reagent, such as n-butyllithium (n-BuLi), selectively deprotonates the C-5 position. Trapping the resulting lithiated species with an electrophilic bromine source, like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), furnishes the desired 2-TIPS-5-bromooxazole. sci-hub.se While this installs the bromine at the correct position, further steps would be required to deprotect the C-2 position if the parent 5-bromooxazole (B1343016) is the final target. An alternative approach for synthesizing substituted 2-bromo-5-alkyloxazoles involves a multi-step sequence starting from 5-substituted oxazole-4-carboxylates, followed by lithiation at the C-2 position and subsequent bromination. sci-hub.se

Cycloaddition-Based Strategies

Cycloaddition reactions offer a powerful and convergent approach to constructing the isoxazole ring system, building the core structure and installing the necessary substituents in a single, concerted step.

1,3-Dipolar Cycloaddition of Nitrile Oxides to Halogenated Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental method for isoxazole synthesis. wikipedia.orgresearchgate.net To produce 5-bromoisoxazoles, a bromo-substituted alkyne is used as the dipolarophile. The reaction of a nitrile oxide, typically generated in situ from a hydroximoyl chloride and a base, with a 1-bromoalkyne can produce a regioisomeric mixture of isoxazoles. nih.gov

However, catalysis can be employed to control the regioselectivity. For instance, the use of (Cyclopentadienyl)(cyclooctadiene) ruthenium(II) chloride ([CpRuCl(cod)]) as a catalyst for the reaction between nitrile oxides and electronically deficient 1-bromoalkynes has been shown to favor the formation of 4-bromoisoxazoles. nih.govscispace.com In the absence of such a catalyst, the reaction between certain nitrile oxides and bromoalkynes can produce the 5-bromoisoxazole isomer, although often as part of a mixture. nih.gov The choice of base and solvent is also critical; diisopropylethylamine (Hünig's base) is often preferred over triethylamine (B128534) to avoid side reactions. scispace.com

Table 2: Cycloaddition of Nitrile Oxides with Bromoalkynes

| Nitrile Oxide Precursor | Bromoalkyne | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Hydroximoyl chloride | Electron-deficient 1-bromoalkyne | Hünig's base, ambient temp. | Mixture of bromoisoxazoles, often favoring the 5-bromo isomer uncatalyzed | nih.gov |

| Hydroximoyl chloride | Electron-deficient 1-bromoalkyne | [CpRuCl(cod)] catalyst | 4-Bromoisoxazole | nih.govscispace.com |

One-Pot Processes Involving Bromination of Electron-Deficient Alkenes and Nitrile Oxide Cycloaddition

A highly efficient, one-pot cascade reaction has been developed for the direct synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes. organic-chemistry.org This process involves a sequence of four key steps:

Bromination: The electron-deficient alkene is first brominated to form a dibromo intermediate.

In Situ Generation of Nitrile Oxide: Simultaneously, a nitrile oxide is generated from an aldoxime precursor.

1,3-Dipolar Cycloaddition: The generated nitrile oxide reacts with the alkene (which has been effectively converted into a bromo-alkyne equivalent in the reaction sequence) to form a bromoisoxazoline intermediate.

Elimination: The intermediate bromoisoxazoline undergoes spontaneous elimination of hydrogen bromide (HBr) to yield the final, stable 3,5-disubstituted isoxazole.

This methodology provides a direct and regioselective route from simple starting materials to complex isoxazoles in a single operation, avoiding the isolation of intermediates. organic-chemistry.org

Derivatization from Isoxazol-5-ones

Isoxazol-5-ones are versatile heterocyclic building blocks that can be converted into 5-haloisoxazoles. researchgate.net The transformation of the C-5 carbonyl group into a bromo substituent is a key derivatization strategy. This is typically achieved by treating the isoxazol-5-one with a strong halogenating agent.

For example, the conversion of a 3-substituted isoxazol-5-one to a 3-substituted-5-chloroisoxazole can be accomplished using reagents like phosphorus oxychloride (POCl₃). By analogy, the synthesis of 5-bromoisoxazoles can be achieved using corresponding brominating agents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. The reaction involves the conversion of the enolic hydroxyl group of the isoxazol-5-one tautomer into a good leaving group, which is then displaced by a bromide ion to yield the this compound product. This method is particularly useful for preparing 5-bromoisoxazoles with various substituents at the C-3 position.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrosyl chloride |

| 2-Aryl-1,1-dibromocyclopropane |

| Sulfur trioxide |

| 3-Aryl-5-bromoisoxazole |

| 3-Phenyl-5-bromoisoxazole |

| 3-(4-Chlorophenyl)-5-bromoisoxazole |

| 3-(4-Bromophenyl)-5-bromoisoxazole |

| 3-(4-Nitrophenyl)-5-bromoisoxazole |

| Oxazole |

| Triisopropylsilyl (TIPS) |

| n-Butyllithium (n-BuLi) |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE) |

| 2-(Triisopropylsilyl)oxazole |

| 2-TIPS-5-bromooxazole |

| 5-Substituted oxazole-4-carboxylate |

| 2-Bromo-5-alkyloxazole |

| Nitrile oxide |

| Hydroximoyl chloride |

| 1-Bromoalkyne |

| (Cyclopentadienyl)(cyclooctadiene) ruthenium(II) chloride |

| 4-Bromoisoxazole |

| Diisopropylethylamine |

| Triethylamine |

| Dibromoformaldoxime |

| 3-Butyn-2-ol |

| 3-Bromo-5-(1-hydroxyethyl)-isoxazole |

| Bromoisoxazoline |

| Hydrogen bromide (HBr) |

| Isoxazol-5-one |

| 3-Phenylisoxazol-5-one |

| Phosphorus oxychloride (POCl₃) |

| 3-Phenyl-5-chloroisoxazole |

| Phosphorus oxybromide (POBr₃) |

Microwave-Assisted Synthetic Protocols for Isoxazole Functionalization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing selectivity. In the context of isoxazole chemistry, microwave irradiation significantly shortens reaction times for their formation and subsequent functionalization compared to conventional heating methods.

A primary method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Microwave irradiation has been shown to dramatically accelerate this process. For instance, the reaction of in situ generated nitrile oxides with various alkynes can be completed in minutes under microwave heating, whereas conventional methods may require several hours. rsc.org This rapid, catalyst-free approach is not only efficient but also aligns with the principles of green chemistry. nih.gov

One study systematically compared conventional heating with microwave irradiation for the synthesis of 5-(substituted phenyl)-3-phenylisoxazoles from chalcones and hydroxylamine (B1172632) hydrochloride. The results, summarized in the table below, demonstrate a substantial reduction in reaction time from 6-8 hours to just 6-10 minutes, accompanied by a notable increase in product yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives (4a-f)

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Power, W) | Microwave Method (Yield, %) |

|---|---|---|---|---|---|

| 4a | 6.0 | 69 | 6 | 140 | 82 |

| 4b | 6.5 | 65 | 7 | 140 | 78 |

| 4c | 7.0 | 62 | 8 | 140 | 75 |

| 4d | 8.0 | 58 | 10 | 140 | 67 |

| 4e | 7.5 | 60 | 9 | 140 | 70 |

| 4f | 6.5 | 67 | 7 | 140 | 80 |

Data sourced from a comparative study on the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives. researchgate.net

Furthermore, microwave technology facilitates the functionalization of pre-formed isoxazole rings. Palladium-mediated cross-coupling reactions, for example, can be used to introduce various substituents onto the isoxazole core. nih.gov Following coupling, subsequent transformations, such as releasing a cyanomethylene group from an isoxazole precursor, can also be accelerated under microwave conditions. nih.gov This demonstrates the utility of microwave assistance in multi-step synthetic sequences involving isoxazole intermediates.

Multi-Component Reactions for the Formation of Substituted 5-Bromoisoxazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govfrontiersin.org This approach is advantageous due to its procedural simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govfrontiersin.org

In heterocyclic synthesis, MCRs are particularly valuable. For the synthesis of isoxazole derivatives, an MCR approach can be envisioned that incorporates a bromine source directly. A notable example is the one-pot tandem reaction for creating polycyclic-fused isoxazolo[5,4-b]pyridines. acs.org This reaction proceeds by combining 5-amino-3-phenylisoxazole, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile) in water under microwave irradiation, without the need for any added catalyst. acs.org To generate a brominated analog, a starting material containing bromine, such as a brominated aldehyde, could be employed.

Another relevant strategy is the direct, one-pot synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes. organic-chemistry.org This cascade process involves the bromination of the alkene, followed by the in situ generation of a nitrile oxide, a 1,3-dipolar cycloaddition, and the final elimination of hydrogen bromide (HBr) from the resulting bromoisoxazoline intermediate. organic-chemistry.org This method directly incorporates bromine into an intermediate to facilitate the formation of the final isoxazole ring.

Table 2: Illustrative Three-Component Reaction for Isoxazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| β-Keto ester | Aldehyde | Hydroxylamine | Acid or Base Catalyst | Substituted Isoxazole |

| Aldehyde | Nitrile | Hydroxylamine | One-pot | Substituted Isoxazole |

| Terminal Alkyne | Acid Chloride | Hydroximinoyl Chloride | Copper(I) Catalyst, Microwave | 3,5-Disubstituted Isoxazole |

This table presents generalized examples of MCRs used to form the isoxazole core.

While specific literature on MCRs forming this compound directly is sparse, existing MCR methodologies for isoxazoles could be adapted by incorporating brominated substrates. The flexibility of MCRs makes them a promising avenue for the efficient, one-pot synthesis of complex, substituted 5-bromoisoxazoles. scielo.br

Synthesis of Related Brominated Isoxazolidine (B1194047) Systems

Isoxazolidines are the saturated analogs of isoxazoles and serve as important precursors for various biologically relevant molecules. researchgate.net The stereoselective synthesis of brominated isoxazolidine and spiro-isoxazoline systems has been achieved through elegant intramolecular cyclization strategies.

A key method involves the bromination of an isoxazole that has a pendant nucleophile, such as an alcohol or a carboxylic acid. nih.gov The reaction proceeds through a bromonium ion intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, leading to the formation of a spiro-isoxazoline ring system with two new, contiguous stereocenters. nih.gov X-ray crystal data confirms that the cyclization occurs in an anti fashion, where the nucleophile attacks from the side opposite to the bulky bromine atom, thereby controlling the stereochemistry of the product. nih.gov

A similar strategy, termed bromo-lactamization, has been used to synthesize spiro-isoxazoline-lactams from isoxazole-amides. rsc.orgrsc.org In this neighboring group participation approach, various isoxazole-amides undergo cyclization mediated by a brominating agent to construct a diverse array of spiro-lactam frameworks. rsc.orgrsc.org This method provides a straightforward route to novel 3D-molecular structures with potential for biomedical applications. rsc.orgrsc.org

Table 3: Synthesis of Spiro-Isoxazoline-Lactams via Bromo-lactamization

| Starting Material | Brominating Agent | Solvent | Yield (%) |

|---|---|---|---|

| Isoxazole-amide 3c | NBS | CH₂Cl₂ | 85 |

| Isoxazole-amide 3c | NBS | CHCl₃ | 84 |

| Isoxazole-amide 3c | NBS | ClCH₂CH₂Cl | 82 |

| Isoxazole-amide 3c | NBS | Toluene | 75 |

| Isoxazole-amide 3c | Br₂ | CH₂Cl₂ | 60 |

Data sourced from a study on the synthesis of spiro-isoxazoline-lactams. rsc.org NBS = N-Bromosuccinimide.

These synthetic protocols highlight advanced methods for creating complex brominated heterocyclic systems derived from isoxazoles, where the introduction of bromine is a key step in facilitating stereoselective intramolecular cyclizations.

Reactivity Profiles and Transformational Chemistry of 5 Bromoisoxazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.org In the context of 5-bromoisoxazole, these reactions primarily target the C-Br bond at the C5 position.

Suzuki-Miyaura Cross-Coupling at the C5 Position for Trisubstituted Isoxazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between organoboranes and organic halides. libretexts.orgorganic-chemistry.org This reaction has been successfully applied to 3,4-disubstituted 5-bromoisoxazoles to synthesize trisubstituted isoxazoles. researchgate.netdoi.org

The success of the Suzuki-Miyaura coupling of 5-bromoisoxazoles is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govchemistryviews.org The use of a bulky and electron-rich phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄), has been shown to be crucial. researchgate.netdoi.org This specific ligand is effective in suppressing the formation of ketone byproducts, which can be a significant issue in the cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. researchgate.netdoi.org

In one study, various palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂ were explored, with Pd(PPh₃)₄ proving to be the preferred catalyst. nih.gov The solvent also plays a critical role, with dioxane being identified as an effective medium for the reaction. nih.gov The optimal conditions were determined to be 5% Pd(PPh₃)₄, 1.2 equivalents of boronic acid, and 1.4 equivalents of sodium bicarbonate, heated at 150 °C for 60 minutes in dioxane under microwave irradiation. nih.gov

Another study highlighted the efficacy of a catalyst system comprising Pd₂(dba)₃ and P(t-Bu)₃·HBF₄. researchgate.netdoi.org This combination successfully facilitated the cross-coupling of 3,4-disubstituted 5-bromoisoxazoles at the C5 position, yielding trisubstituted isoxazoles in good to high yields while minimizing the formation of ketone byproducts. researchgate.netdoi.org

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Model Reaction nih.gov

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(OAc)₂ | Dioxane | Na₂CO₃ | 150 | 60 | 45 |

| 2 | Pd₂(dba)₃ | Dioxane | Na₂CO₃ | 150 | 60 | 55 |

| 3 | Pd(dppf)Cl₂ | Dioxane | Na₂CO₃ | 150 | 60 | 62 |

| 4 | Pd(PPh₃)₄ | Dioxane | Na₂CO₃ | 150 | 60 | 78 |

| 5 | Pd(PPh₃)₄ | DMF | Na₂CO₃ | 150 | 60 | 68 |

| 6 | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 150 | 60 | 71 |

| 7 | Pd(PPh₃)₄ | Dioxane | NaHCO₃ | 150 | 60 | 78 |

| 8 | Pd(PPh₃)₄ | Dioxane | K₂CO₃ | 150 | 60 | 75 |

| 9 | Pd(PPh₃)₄ | Dioxane | Cs₂CO₃ | 150 | 60 | 73 |

| 10 | Pd(PPh₃)₄ | Dioxane | NaHCO₃ | 150 | 30 | 77 |

| 11 | Pd(PPh₃)₄ | Dioxane | NaHCO₃ | 120 | 60 | 65 |

The model reaction was between N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine and phenylboronic acid.

The scope of the Suzuki-Miyaura cross-coupling with this compound derivatives has been explored with a variety of aryl boronic acids. The reaction generally demonstrates good tolerance to a range of functional groups on the aryl boronic acid, including amines, alcohols, and phenols, with yields typically ranging from 60% to 76%. nih.gov This robustness allows for the synthesis of a diverse library of isoxazole-containing compounds with substitutions at the C5 position, including substituted benzenes, pyridines, naphthalenes, and thiophenes. nih.gov

However, there are limitations. For instance, it has been reported that 3,4-disubstituted 5-bromoisoxazoles can be challenging substrates for Suzuki-Miyaura coupling, sometimes failing to yield the desired trisubstituted isoxazoles under certain conditions. doi.org The reactivity can also be influenced by the nature of the substituents on the isoxazole (B147169) ring. Despite these challenges, successful couplings have been achieved with 3-(hetero)aryl and 3-alkyl isoxazoles, providing the corresponding products in good to high yields. doi.org

Table 2: Scope of Suzuki-Miyaura Coupling of 3,4-Disubstituted 5-Bromoisoxazoles with Phenylboronic Acid doi.org

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | Me | 3k | 77 |

| 2 | 4-MeOC₆H₄ | Me | 3l | 64 |

| 3 | 2-thienyl | Me | 3m | 71 |

| 4 | Me | Me | 3n | 92 |

| 5 | Ph | 4-MeOC₆H₄CH₂ | 3o | 64 |

Optimization of Reaction Conditions and Ligand Effects (e.g., P(t-Bu)3·HBF4)

Other Transition Metal-Catalyzed Coupling Reactions Utilizing the C-Br Bond

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound can participate in other transition metal-catalyzed cross-coupling reactions. These reactions provide alternative pathways to functionalize the isoxazole ring. For example, Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, has been successfully applied to bromo-substituted 1,2-oxazines, which are structurally related to isoxazoles. beilstein-journals.org This suggests the potential for similar applications with this compound.

Other transition metals like nickel and iron are also used in cross-coupling reactions and can offer different reactivity profiles compared to palladium. nih.gov These alternative catalysts can be advantageous in certain contexts, potentially enabling transformations that are challenging with palladium-based systems. ajol.info

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. ksu.edu.sa In the context of this compound, the bromine atom can act as a leaving group, allowing for substitution at the C5 position.

Substitution at the C5 Position of this compound Derivatives

The C5 position of the isoxazole ring, when substituted with a bromine atom, is susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups through nucleophilic substitution reactions. For instance, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAAr) of the nitro group with various nucleophiles, indicating the electrophilic nature of the C5 position. rsc.org While the leaving group is different, this highlights the potential for similar reactivity with this compound, where the bromide ion would be the leaving group. The reaction would likely proceed through a bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack by the nucleophile. ksu.edu.sa

Reactivity of 5-Bromoisoxazolidines (e.g., Methanolysis, Azidation)

The reactivity of 5-bromoisoxazolidines, which are reduced forms of this compound, has been a subject of study, particularly in comparison to analogous compounds. Simple experiments like methanolysis and azidation have been employed to probe their chemical behavior. researchgate.net

Methanolysis: The reaction of 5-bromoisoxazolidines with methanol (B129727) serves as a key indicator of their susceptibility to nucleophilic substitution. In these reactions, the bromine atom at the 5-position is displaced by a methoxy (B1213986) group. For instance, 5-bromo-4-hydroxyisoxazolidine can undergo methanolysis to yield 4-hydroxy-5-methoxyisoxazolidine. dntb.gov.ua This transformation highlights the lability of the C-Br bond and the ability of the isoxazolidine (B1194047) ring to accommodate nucleophilic attack at the C-5 position.

Azidation: The introduction of an azide (B81097) group into the isoxazolidine ring is another important transformation. The reaction of 5-bromoisoxazolidines with an azide source, such as sodium azide, results in the formation of 5-azidoisoxazolidines. researchgate.netresearchgate.net This reaction is significant as the resulting azido-substituted compounds are valuable precursors for the synthesis of various nitrogen-containing heterocycles through transformations like copper-catalyzed azide-alkyne cycloadditions. researchgate.netmdpi.com The structures of the diastereoisomers of 5-azido-4-hydroxyisoxazolidine have been confirmed by X-ray crystallographic analysis. researchgate.netresearchgate.net

The reactivity of these substituted isoxazolidines is influenced by the nature of the substituent at the 4-position. For example, the reactivity of 4,5-dibromoisoxazolidines has been compared to that of 5-bromo-4-hydroxyisoxazolidine in both methanolysis and azidation reactions. researchgate.netresearchgate.net

Below is a table summarizing the reactivity of a representative 5-bromoisoxazolidine derivative:

| Starting Material | Reagent | Product | Reaction Type |

| 5-Bromo-4-hydroxyisoxazolidine | Methanol | 4-Hydroxy-5-methoxyisoxazolidine | Methanolysis |

| 5-Bromo-4-hydroxyisoxazolidine | Sodium Azide | 5-Azido-4-hydroxyisoxazolidine | Azidation |

Cyclization and Rearrangement Reactions Involving this compound Scaffolds

The this compound scaffold is a versatile building block for the synthesis of more complex heterocyclic systems through cyclization and rearrangement reactions.

This compound derivatives are valuable precursors for constructing fused heterocyclic systems. One prominent method involves intramolecular electrophilic aromatic substitution (SEAr) reactions. researchgate.net For instance, isoxazoles with an appropriately positioned electron-donating heteroatom (like nitrogen or oxygen) can undergo intramolecular cyclization at the 5-position to form isoxazole-containing fused heterocycles such as isoxazolopyridines and isoxazolopyrans. researchgate.net This process is often facilitated by a cationic gold(I) catalyst. researchgate.net

Another strategy involves the synthesis of tropone-fused isoxazoles. For example, 3-acetyl-5-bromotropolone can react with hydroxylamine (B1172632) hydrochloride in methanol to produce 5-bromo-3-methyltropono[d]isoxazole. mdpi.com

Furthermore, 5-bromoisoxazoles can be utilized in domino reactions to create fused pyrrole (B145914) systems. For instance, the transannulation of 5-alkoxyisoxazoles with malononitrile, catalyzed by Fe(II), can lead to the formation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, which are versatile building blocks for pyrrolo-fused heterocycles. rsc.org

The following table provides examples of fused heterocycles synthesized from this compound derivatives:

| Starting Material | Reaction Conditions | Fused Heterocycle Product |

| Isoxazole with N- or O-containing side chain | Cationic gold(I) catalyst | Isoxazolopyridines, Isoxazolopyrans |

| 3-Acetyl-5-bromotropolone | Hydroxylamine hydrochloride, Methanol | 5-Bromo-3-methyltropono[d]isoxazole |

| 5-Alkoxyisoxazoles and Malononitrile | Fe(II) catalyst | Pyrrolo[1,2-a]imidazole and Pyrrolo[2,3-d]pyrimidine derivatives |

The isoxazole ring can undergo significant transformations upon exposure to ultraviolet (UV) light. A notable photochemical reaction is the conversion of isoxazoles into 5-hydroxyimidazolines. researchgate.netresearchmap.jpnih.gov This transformation proceeds through the formation of a photogenerated acylazirine intermediate, which is then trapped by an amine. researchgate.netnih.gov This method provides an efficient route to 5-hydroxyimidazolines, which are not easily accessible through other synthetic pathways. researchgate.netnih.gov These 5-hydroxyimidazolines can be further converted into multisubstituted imidazoles in a single step. researchgate.netnih.gov

In some cases, the phototransposition of isoxazoles can lead to the formation of oxazoles. For example, 5-phenylisoxazole (B86612) has been shown to undergo a regioselective phototransposition to yield 5-phenyloxazole. researchgate.net

Applications of 5 Bromoisoxazole As a Precursor in Advanced Chemical Synthesis

Strategic Building Block for Complex Heterocyclic Architectures

The structure of 5-bromoisoxazole is ideally suited for the construction of more complex, often fused, heterocyclic systems. The bromine atom provides a reactive handle for various coupling and cyclization reactions, allowing for the annulation of additional rings onto the isoxazole (B147169) core.

One prominent strategy involves the use of this compound derivatives in intramolecular cyclization reactions to form fused systems like isoxazolo[5,4-b]pyridines. researchgate.net For example, a synthetic approach can involve building a side chain onto the isoxazole, which then participates in a ring-closing reaction. beilstein-journals.org This is often achieved through an initial functionalization at the C5 position, followed by reactions that form the new heterocyclic ring. researchgate.netbeilstein-journals.org

Furthermore, this compound can be a key component in tandem reactions, where multiple bonds are formed in a single operation. An unprecedented tandem carbonylative lactamization/N-O cleavage of a bromoisoxazole was a key step in the enantioselective synthesis of α-cyclopiazonic acid, showcasing its utility in constructing complex natural product scaffolds. researchgate.net The ability to participate in such complex transformations highlights its role as a sophisticated building block.

The synthesis of isoxazole-containing fused heterocycles can also be achieved through intramolecular electrophilic aromatic substitution (SEAr) type reactions. researchgate.net By first modifying the this compound to introduce a suitable tether, subsequent gold(I)-catalyzed cyclization can lead to the formation of structurally diverse isoxazolopyridines and isoxazolopyrans. researchgate.net

Intermediate in the Synthesis of Diverse Organic Compounds for Industrial and Academic Endeavors

This compound and its derivatives are pivotal intermediates in the synthesis of a broad spectrum of organic compounds with significant applications. lookchem.comlookchem.com In the pharmaceutical industry, the isoxazole moiety is a recognized "privileged framework" due to its ability to engage in hydrogen bonding with various enzymes and receptors. researchgate.netdoi.org Consequently, this compound serves as a precursor for new drug candidates and other biologically active molecules. lookchem.comresearchgate.net

A notable application is in the synthesis of inhibitors for the influenza A virus M2-S31N protein. nih.gov An efficient synthetic strategy was developed where various aryl and heteroaryl groups were introduced at the 5-position of the isoxazole ring via a Suzuki-Miyaura cross-coupling reaction with the corresponding this compound intermediate. nih.gov This late-stage functionalization is highly valuable in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships. nih.gov

In the agrochemical sector, derivatives of this compound are used as precursors for pesticides and herbicides. lookchem.com The incorporation of the isoxazole structure can enhance the efficacy of these compounds in crop protection. lookchem.com

The compound also serves as a starting point for creating specialty chemicals and advanced materials. lookchem.com Its structural features facilitate the assembly of complex molecular architectures essential for these applications. lookchem.com For instance, 3,5-diarylisoxazoles, synthesized from 3-aryl-5-bromoisoxazoles, have been investigated for their biological activities, including as analogues of the anticancer agent Combretastatin A-4. researchgate.net

Precursor for the Development of New Chemical Entities and Materials

The unique reactivity of this compound makes it an excellent starting point for the development of novel chemical entities and materials that are not easily accessible through other synthetic routes. lookchem.comlookchem.com Its ability to undergo a variety of chemical modifications allows researchers to explore new chemical spaces and discover innovative applications. lookchem.comlookchem.com

The synthesis of non-symmetric 3,5-diarylisoxazoles is a prime example. A two-stage strategy involving the nitrosation of 2-aryl-1,1-dibromocyclopropanes to yield 3-aryl-5-bromoisoxazoles, followed by a Suzuki cross-coupling reaction, provides access to a wide range of these compounds. researchgate.net This methodology has been used to create a panel of Combretastatin A-4 analogues, demonstrating the role of this compound as a precursor to new potential therapeutic agents. researchgate.net

Furthermore, the isoxazole framework derived from this compound can be incorporated into larger, more complex systems to create functional materials. Isoxazoles are known to be synthetically flexible intermediates for assembling functionalized organic molecules and materials, including those with applications as organic corrosion inhibitors. researchgate.net The ability to precisely install various substituents onto the isoxazole ring via the bromo-intermediate is key to tuning the properties of the final materials.

Role in Regioselective Functionalization of Isoxazoles

The bromine atom at the C5 position of this compound directs the regioselective introduction of a wide variety of functional groups. This control is crucial for the synthesis of multi-substituted isoxazoles where the precise arrangement of substituents is critical for function. researchgate.netdoi.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing this compound. The Suzuki-Miyaura cross-coupling, in particular, has been extensively used to form new carbon-carbon bonds at the C5 position. researchgate.netdoi.orgresearchgate.net Research has shown that using a bulky phosphine (B1218219) ligand, such as P(t-Bu)₃·HBF₄, is essential for achieving high yields of the desired trisubstituted isoxazoles while suppressing the formation of ketone byproducts. researchgate.netdoi.orgresearchgate.net This method allows for the efficient installation of various aryl and heteroaryl groups. doi.orgnih.gov

| Reaction Type | Catalyst/Reagents | Product Type | Significance | Reference |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Trisubstituted isoxazoles | High yield, suppresses ketone byproduct formation | researchgate.netdoi.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ / NaHCO₃ | 5-Aryl/Heteroaryl isoxazoles | Lead optimization for drug discovery | nih.gov |

Halogen-Metal Exchange: Another critical regioselective functionalization method is the halogen-metal exchange reaction. tcnj.eduwikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in the replacement of the bromine atom with lithium. tcnj.eduwikipedia.orgias.ac.in This generates a highly reactive 5-isoxazolyl-lithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C5 position with high regioselectivity. researchgate.net This process is fundamental for creating functionalized isoxazoles that are not accessible through direct substitution methods. researchgate.netias.ac.in

This regioselective control makes this compound a cornerstone in the modular synthesis of complex, multi-functionalized isoxazole derivatives for a multitude of applications in science and industry. doi.org

Medicinal Chemistry Research and Biological Evaluation of 5 Bromoisoxazole Derivatives

Design and Synthesis of Novel Isoxazole-Based Chemical Entities for Therapeutic Exploration

The synthesis of 5-bromoisoxazole and its derivatives is a key step in the exploration of their therapeutic potential. These compounds serve as crucial building blocks for creating more complex molecules. lookchem.com Various synthetic strategies have been developed to produce functionalized isoxazoles, leveraging the reactivity of the 5-bromo substituent. researchgate.net

One reported method for producing 5-bromoisoxazoles involves the nitrosation of 2-aryl-1,1-dibromocyclopropanes with nitrosyl chloride in the presence of nitromethane (B149229) at room temperature. rsc.org Another synthetic route starts from diethyl oxalacetate (B90230) sodium, which undergoes a condensation-cyclization reaction with hydroxylamine (B1172632) to form an intermediate. This intermediate is then brominated using phosphoryl bromide to yield ethyl this compound-3-carboxylate, a key intermediate for further derivatization. nih.gov

A prevalent strategy for modifying the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently couples the this compound with various boronic acids, allowing for the introduction of diverse aryl and heteroaryl groups at the 5-position. vulcanchem.comacs.org This method is instrumental in creating libraries of novel compounds for structure-activity relationship (SAR) studies, facilitating the rapid optimization of lead compounds. nih.govacs.org For instance, the coupling of ethyl this compound-3-carboxylate with 2-pyridinylboronic acid has been used to synthesize precursors for potent antiviral agents. vulcanchem.com

These synthetic approaches highlight the utility of this compound as a versatile platform for generating structurally diverse molecules aimed at a wide range of biological targets. lookchem.comresearchgate.net

Biological Activity Screening and Profiling

Derivatives of this compound have been subjected to extensive biological screening, revealing a broad range of pharmacological activities. The unique chemical properties imparted by the isoxazole (B147169) ring and the bromine substituent contribute to their interactions with various biological targets.

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. Isoxazole derivatives have been identified as a promising class of compounds in this area. nih.govnih.gov Studies have shown that modifying the isoxazole core can lead to significant antibacterial and antifungal activities. nih.govresearchgate.net

For example, a series of 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives were synthesized and tested for their antimicrobial efficacy. Two compounds, PUB9 and PUB10, demonstrated notably high antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov Specifically, PUB9 showed a minimal inhibitory concentration (MIC) against S. aureus that was over 1000 times lower than other tested derivatives. nih.gov These compounds were also able to reduce biofilm formation by more than 90%. nih.gov Other research has indicated that the introduction of a thiophene (B33073) moiety to the isoxazole ring can enhance antimicrobial activity. nih.gov

| Compound | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| PUB9 | Staphylococcus aureus | MIC | >1000x lower than other derivatives | nih.gov |

| PUB9 | Biofilm-forming cells | Biofilm Reduction | >90% | nih.gov |

| PUB10 | Biofilm-forming cells | Biofilm Reduction | >90% | nih.gov |

| Methoxy (B1213986) substituted isoxazoline | Bacterial strains | Zone of Inhibition | 12-16 mm | researchgate.net |

| Chlorine substituted isoxazoline | Fungus strains | Zone of Inhibition | 12-15 mm | researchgate.net |

Inflammation is a key pathological process in many chronic diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several isoxazole derivatives have been evaluated for their anti-inflammatory properties. nih.govnih.gov

In one study, a series of thirteen substituted-isoxazole derivatives were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. nih.gov Three compounds (5b, 5c, and 5d) showed significant potential, with edema inhibition percentages reaching up to 76.71% after 3 hours. nih.govnih.gov Molecular docking studies suggested these compounds have a good binding affinity for the COX-2 enzyme. nih.govnih.gov Other research has also highlighted benzisoxazole derivatives bearing electron-withdrawing nitro groups for their good anti-inflammatory activity. nih.gov

| Compound | Time | % Edema Inhibition | Source |

|---|---|---|---|

| 5b | 2 h | 75.68% | nih.govnih.gov |

| 3 h | 76.71% | nih.govnih.gov | |

| 5c | 2 h | 74.48% | nih.govnih.gov |

| 3 h | 75.56% | nih.govnih.gov | |

| 5d | 2 h | 71.86% | nih.govnih.gov |

| 3 h | 72.32% | nih.govnih.gov |

The development of novel anticancer agents remains a high priority in medicinal chemistry. Isoxazole derivatives have shown promise as antitumor agents, with some acting through mechanisms like apoptosis induction and the disruption of tubulin polymerization. nih.gov Several studies have specifically evaluated their cytotoxicity against human lung adenocarcinoma (A549) and human breast cancer (MCF-7) cell lines. encyclopedia.pubresearchgate.net

One study synthesized a series of 3,5-diarylisoxazoles and found that some exhibited noticeable cytotoxicity against A549 and MCF-7 cells. researchgate.net A lead compound from this series, closely related to Combretastatin A-4 (CA-4), showed high selectivity for these tumor cell lines. researchgate.net In another study, a diosgenin (B1670711) derivative containing an isoxazole fraction demonstrated potent anticancer activity against both MCF-7 and A549 cells, with IC50 values of 9.15 ± 1.30 µM and 14.92 ± 1.70 µM, respectively. encyclopedia.pub Similarly, a brominated plastoquinone (B1678516) analog, BrPQ5, was particularly effective against the MCF-7 cell line. mdpi.com Another benzisoxazole derivative showed better antitumor activity against A549 cells (IC50 of 53 µM) than the standard drug docetaxel (B913) (IC50 of 70.3 µM). scirp.org However, not all derivatives are effective; one study on thiadiazole derivatives found them to be ineffective against A549 cells. pensoft.net

| Compound | Cell Line | Activity Metric | Result (µM) | Source |

|---|---|---|---|---|

| Diosgenin-isoxazole derivative (Compound 24) | MCF-7 | IC₅₀ | 9.15 ± 1.30 | encyclopedia.pub |

| A549 | IC₅₀ | 14.92 ± 1.70 | encyclopedia.pub | |

| Betulin-isoxazole derivative (Compound 21a) | A549 | GI₅₀ | 11.05 ± 0.88 | encyclopedia.pub |

| Betulin-isoxazole derivative (Compound 21b) | MCF-7 | GI₅₀ | 11.47 ± 0.84 | encyclopedia.pub |

| Betulin-isoxazole derivative (Compound 21c) | MCF-7 | GI₅₀ | 14.51 ± 1.42 | encyclopedia.pub |

| 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol (Compound 1) | A549 | IC₅₀ | 53 | scirp.org |

| Thiadiazole derivative (Compound 7) | MCF-7 | GI₅₀ | 148 | pensoft.net |

The structural versatility of isoxazole derivatives has led to their investigation for a variety of other biological effects. researchgate.net

Antiviral Activity: Derivatives of ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate have shown potent inhibitory activity against the influenza A M2-S31N proton channel, a target associated with resistance to the drug amantadine. nih.govvulcanchem.com Lead optimization efforts have produced compounds with submicromolar efficacy against several oseltamivir-sensitive and -resistant influenza A virus strains. acs.org One potent compound, 9q, exhibited EC50 values from 0.1 µM to 0.2 µM against three different drug-resistant strains. nih.gov

Immunomodulatory Activity: A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.com One compound, MM3, also inhibited the production of tumor necrosis factor-alpha (TNF-α), suggesting potential for development as an immunosuppressive agent. mdpi.com

Anticonvulsant Activity: The search for new antiepileptic drugs has included the exploration of isoxazole and benzisoxazole derivatives. nih.govnih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity in mice. nih.gov Pyrrolidine-2,5-dione derivatives, which can be considered hybrid structures, have shown broad-spectrum anticonvulsant properties in various animal seizure models, including the maximal electroshock (MES) and 6 Hz tests. mdpi.commdpi.comnih.gov

Anti-diabetic Activity: Inhibition of enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes. nih.gov Indole-based oxadiazole derivatives have been explored, with some compounds showing inhibitory action against these enzymes. mdpi.com For example, a compound with a p-nitro group showed an IC50 of 8.20 ± 0.10 µM against α-amylase and 9.10 ± 0.10 µM against α-glucosidase. mdpi.com Another study on benzodioxol carboxamide derivatives identified compounds with potent α-amylase inhibition, with IC50 values as low as 0.68 µM. mdpi.com

Evaluation of Antitumor and Anticancer Activity against Specific Cell Lines (e.g., A549, MCF7)

Mechanistic Studies of Biological Interactions

Understanding the mechanism of action at a molecular level is crucial for drug development. For this compound derivatives, mechanistic studies have revealed interactions with various enzymes and cellular pathways.

In the context of anticancer activity, isoxazole derivatives have been shown to act through multiple mechanisms. nih.gov One significant pathway is the induction of apoptosis. For instance, a thiadiazole derivative was found to cause apoptotic cell death in MCF-7 cells by increasing the expression of caspase 9 and enhancing the release of cytochrome c from mitochondria, indicating activation of the intrinsic apoptotic pathway. pensoft.net Other anticancer mechanisms include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase and histone deacetylase (HDAC). nih.gov Molecular docking studies have also helped elucidate interactions; for example, a potent anti-gout compound was shown to form key hydrogen bonds with amino acid residues Ser876 and Thr1010 in the active site of xanthine (B1682287) oxidase. nih.gov

For anti-inflammatory derivatives, the primary mechanism often involves the inhibition of COX enzymes. Molecular docking has shown that active compounds can fit into the active site of COX-2, interacting with key residues like Arg120 and Cys41. nih.govnih.gov

The antiviral activity of certain isoxazole derivatives against influenza A is attributed to the blockage of the M2 proton channel. nih.govvulcanchem.com Two-electrode voltage clamp (TEVC) assays have been used to confirm this mechanism of action by measuring the reduction in proton conductance. vulcanchem.com

The mechanism for anticonvulsant activity in some hybrid pyrrolidine-2,5-dione derivatives is believed to be complex, potentially involving the inhibition of sodium and calcium ion channels. mdpi.commdpi.com

Enzyme Inhibition Assays

Derivatives of this compound have been the subject of various enzyme inhibition assays to determine their potential as therapeutic agents. Notably, certain isoxazole derivatives have demonstrated significant inhibitory effects on enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2).

In studies investigating 5-LOX inhibition, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, several isoxazole derivatives have shown promise. plos.orgnih.govnih.gov A series of synthesized isoxazole derivatives were evaluated for their ability to inhibit the 5-LOX pathway in a dose-dependent manner. plos.org Among the tested compounds, some exhibited potent inhibition, with IC₅₀ values indicating their efficacy. For instance, compound C6 was identified as a particularly potent inhibitor of 5-LOX. plos.orgnih.govnih.gov Compounds C3 and C5 also demonstrated good inhibitory activity against the 5-LOX enzyme. plos.orgnih.govnih.gov The IC₅₀ value for compound C3 was reported as 8.47 μM, and for C5, it was 10.48 μM. plos.orgnih.govnih.gov

With regard to cyclooxygenase enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs), isoxazole derivatives have also been assessed. frontiersin.orgnih.gov In vitro assays revealed that certain synthesized compounds were selective inhibitors of COX-2 over COX-1. frontiersin.org Specifically, compounds C3, C5, and C6 were found to be the most potent inhibitors of the COX-2 enzyme among the tested series. frontiersin.org The IC₅₀ values for these compounds against COX-2 were 0.93 ± 0.01 µM for C3, 0.85 ± 0.04 µM for C5, and 0.55 ± 0.03 µM for C6. frontiersin.org Furthermore, some isoxazole-carboxamide derivatives have shown potent activity against both COX-1 and COX-2 enzymes. nih.govnih.gov One such derivative, A13, exhibited IC₅₀ values of 64 nM and 13 nM against COX-1 and COX-2, respectively, with a selectivity ratio of 4.63. nih.govnih.gov

Additionally, derivatives of ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate have been identified as potent inhibitors of the influenza A M2-S31N proton channel, a target associated with resistance to certain antiviral drugs. vulcanchem.com One lead compound demonstrated an EC₅₀ of 0.33 μM in a two-electrode voltage clamp (TEVC) assay. vulcanchem.com Some analogues have also shown submicromolar activity against Mycobacterium tuberculosis. vulcanchem.com

Table 1: Enzyme Inhibition Data for Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| C3 | 5-LOX | 8.47 plos.orgnih.govnih.gov |

| C5 | 5-LOX | 10.48 plos.orgnih.govnih.gov |

| C6 | 5-LOX | Potent plos.orgnih.govnih.gov |

| C3 | COX-2 | 0.93 ± 0.01 frontiersin.org |

| C5 | COX-2 | 0.85 ± 0.04 frontiersin.org |

| C6 | COX-2 | 0.55 ± 0.03 frontiersin.org |

| A13 | COX-1 | 0.064 nih.govnih.gov |

| A13 | COX-2 | 0.013 nih.govnih.gov |

| Lead Compound | Influenza A M2-S31N | 0.33 vulcanchem.com |

Receptor Binding Studies

Receptor binding studies are crucial for understanding the interaction of this compound derivatives with their biological targets. These studies help in elucidating the mechanism of action and guiding the design of more potent and selective compounds.

For instance, certain halogenated derivatives of natural products have been synthesized and evaluated for their binding affinity to various receptors. In one study, the halogenation of boldine (B1667363), including bromination, led to derivatives with altered selectivity for dopamine (B1211576) receptors. uchile.cl Specifically, halogenation at the C-3 position of boldine was found to favor affinity for D1-dopaminergic receptors over D2-dopaminergic receptors. uchile.cl

In the context of pain and neurological disorders, isoxazole-4-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors, particularly the Ca²⁺-permeable subtypes, are involved in nociceptive transmission. Electrophysiological studies using the whole-cell patch clamp technique have shown that these derivatives can act as potent inhibitors of AMPA receptor activity, with some compounds causing a significant reduction in whole-cell currents. mdpi.com

Furthermore, competitive binding assays have been employed to understand the interaction of isoxazole derivatives with specific binding sites. For example, some derivatives have been shown to occupy the colchicine (B1669291) binding site of β-tubulin, as demonstrated by competitive assays with ³H-colchicine, resulting in an IC₅₀ value of 1.8 μM for one compound. vulcanchem.com This interaction leads to the depolymerization of microtubules. vulcanchem.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These investigations provide insights that guide the modification of lead compounds to enhance potency and selectivity.

For isoxazole derivatives acting as TRPV1 antagonists, the isoxazole ring is a key structural feature. researchgate.net Modifications to this ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly affect binding affinity and potency. researchgate.net In a series of isoxazole-3-carboxamide (B1603040) derivatives, substituting the core with a 1S, 3R-3-aminocyclohexanol motif was found to improve both potency and solubility. researchgate.net

In the development of antimicrobial agents, SAR studies of multisubstituted benzazole derivatives, which can be considered isosteres of some isoxazole compounds, have revealed important trends. esisresearch.org For example, the presence of a benzothiazole (B30560) ring system was shown to enhance activity against Staphylococcus aureus. esisresearch.org Furthermore, electron-withdrawing groups at position 5 of the benzazole ring increased the activity against Candida albicans. esisresearch.org

SAR studies on ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate derivatives as antiviral agents have shown that the presence of electron-withdrawing groups, such as -F or -CF₃, at the meta position of the pyridine (B92270) ring can enhance binding affinity by 3- to 5-fold. vulcanchem.com For isoxazole derivatives targeting COX-2, it has been observed that the isoxazole ring's orientation is crucial for affinity. rsc.org

In the case of isoxazole-carboxamide derivatives as COX inhibitors, the substitution pattern on the phenyl rings plays a critical role. nih.govnih.gov For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring into a secondary binding pocket, leading to ideal interactions with the COX-2 enzyme. nih.govnih.gov

Molecular Docking Simulations for Target Elucidation

Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a ligand to its target protein. This method is instrumental in elucidating the potential biological targets of this compound derivatives and understanding the molecular basis of their activity.

In the study of isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, molecular docking has been used to rationalize the observed selectivity towards COX-2. frontiersin.orgnih.gov Docking studies revealed that the most potent compounds fit well into the active site of the COX-2 enzyme, explaining their inhibitory activity. frontiersin.org For isoxazole-carboxamide derivatives, docking simulations showed that specific substitutions on the phenyl rings promoted favorable interactions within the COX-2 binding pocket. nih.govnih.gov

Molecular docking has also been applied to investigate the interaction of isoxazole derivatives with other targets. For instance, in the context of antiviral research, molecular dynamics simulations of an ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate derivative binding to the influenza M2-S31N channel showed a binding free energy (ΔG) of -9.8 kcal/mol. vulcanchem.com The simulations indicated that the isoxazole oxygen forms a hydrogen bond with His37 residues in the channel lumen. vulcanchem.com

Furthermore, docking studies have been used to explore the binding modes of isoxazole derivatives with microbial enzymes. For example, the potential interactions between an isoxazole derivative and enzymes like elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia have been investigated to understand its antibacterial activity. nih.govnih.gov The process for molecular docking typically involves preparing the 3D structures of both the ligand and the target protein, removing water molecules, adding polar hydrogens, and computing charges to improve accuracy. chemmethod.com Software such as AutoDock Vina is commonly used for these simulations. chemmethod.com

Table 2: Molecular Docking Parameters for an Isoxazole Derivative

| Parameter | Value |

|---|---|

| Target Protein | Influenza M2-S31N Channel vulcanchem.com |

| Binding Free Energy (ΔG) | -9.8 kcal/mol vulcanchem.com |

| Key Interacting Residue | His37 vulcanchem.com |

| Type of Interaction | Hydrogen Bond vulcanchem.com |

This compound as a Scaffold in Drug Discovery and Development

The this compound core is a valuable "privileged scaffold" in medicinal chemistry. nih.gov This means it is a molecular framework that can serve as a ligand for a diverse range of biological targets. nih.gov Its utility stems from the unique electronic properties and hydrogen bonding capabilities conferred by the adjacent nitrogen and oxygen atoms in the isoxazole ring. researchgate.net

Development of Pharmaceutical Scaffolds

The this compound moiety is a versatile building block for the synthesis of more complex pharmaceutical scaffolds. Its bromine atom provides a reactive handle for various chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.

The isoxazole ring itself is considered an important framework in pharmaceuticals and agrochemicals due to its desirable pharmacological properties. researchgate.net The electronegative heteroatoms contribute to hydrogen bonding with enzymes and receptors in ways that may not be accessible to other ring systems. researchgate.net This has spurred significant interest in the synthesis of functionalized isoxazoles. researchgate.net

The development of multifunctional scaffolds is a key area in tissue engineering and regenerative medicine. nih.gov While not directly mentioning this compound, the principles of scaffold design, which involve creating three-dimensional structures that mimic the extracellular matrix and provide specific biochemical and physicochemical cues, are relevant. nih.gov These scaffolds can be fabricated from a variety of biomaterials, including natural polymers like collagen and synthetic polymers. austinpublishinggroup.comindexcopernicus.com The goal is to create a structure that supports cell attachment, proliferation, and differentiation. indexcopernicus.com

Integration into Drug Delivery Systems

The properties of this compound derivatives can be leveraged for their integration into various drug delivery systems. These systems are designed to improve the therapeutic efficacy of a drug by controlling its release, targeting it to specific sites in the body, and protecting it from degradation.

One approach involves the use of scaffolds for drug delivery. austinpublishinggroup.comindexcopernicus.com These can be porous matrices, hydrogels, nanofiber meshes, or microspheres that encapsulate the drug and release it in a controlled manner. austinpublishinggroup.com The choice of material, which can be biodegradable or non-biodegradable, is crucial for the performance of the delivery system. austinpublishinggroup.com The design of these systems aims to overcome challenges such as low bioavailability and stability issues associated with conventional oral dosage forms. nih.gov

Amphiphilic molecules containing isoxazole moieties have been synthesized for potential applications in drug delivery. For example, an architectural polymer with a hydrophobic isoxazole-based dendron and a hydrophilic polyethylene (B3416737) glycol tail has been prepared. researchgate.net Such amphiphilic structures can self-assemble in aqueous environments to form nanocarriers, like micelles, which can encapsulate hydrophobic drugs and improve their solubility and delivery. researchgate.net

The development of novel drug delivery systems is a complex process that involves considering the physicochemical properties of the drug, the choice of carrier materials, and the desired in vivo performance. researchgate.net Strategies to enhance oral drug delivery include the use of lipid-based formulations, nanoparticles, and polymer-based nanocarriers. nih.gov

Theoretical and Computational Studies of 5 Bromoisoxazole Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the modern study of molecular systems. nrel.gov DFT methods, such as the widely used B3LYP or M06-2X functionals, offer a favorable balance between computational cost and accuracy for many organic molecules. nrel.govresearchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data. These computational techniques are employed to optimize the three-dimensional geometry of 5-bromoisoxazole and to calculate a wide array of its electronic and thermodynamic properties. nrel.govisuct.ru

A detailed analysis of the electronic structure of this compound is crucial for predicting its chemical reactivity. This is achieved through various computational tools and reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory: FMO analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a visual representation of electron localization in a molecule. nih.gov For this compound, these maps would distinguish the core, bonding, and lone pair electrons, highlighting the covalent nature of the bonds within the isoxazole (B147169) ring and the localization of lone pairs on the nitrogen, oxygen, and bromine atoms. nih.gov

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize non-covalent interactions within and between molecules. This would be particularly useful for studying potential dimerization or interactions of this compound with other molecules.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on the molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can determine the local reactivity of each atom in the this compound ring.

Average Local Ionization Energy (ALIE): ALIE is another descriptor that helps in identifying the most probable sites for electrophilic attack by mapping the energy required to remove an electron at different points on the molecular surface.

The following table summarizes the predicted reactive behavior of this compound based on the principles of these descriptors.

| Descriptor | Predicted Application to this compound | Inferred Reactive Site(s) |

|---|---|---|

| FMO (HOMO-LUMO) | Determines susceptibility to reactions; a small energy gap indicates higher reactivity. | The entire molecule's general reactivity. |

| Fukui Function (f+) | Indicates sites susceptible to nucleophilic attack. | Electron-deficient carbon atoms (e.g., C3 and C5). |

| Fukui Function (f-) | Indicates sites susceptible to electrophilic attack. | Electron-rich heteroatoms (N and O). |

| ELF / LOL | Visualizes regions of high electron localization. | Lone pairs on N, O, and Br atoms. |

Molecular Electrostatic Potential (MESP) is a valuable descriptor for predicting and understanding intermolecular interactions. nih.govrsc.org It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions. nih.gov

For this compound, an MESP analysis would reveal:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the highly electronegative oxygen and nitrogen atoms of the isoxazole ring, as well as the bromine atom. These areas represent the most likely sites for electrophilic attack. nih.gov

Positive Potential (Blue): Regions of positive potential are anticipated near the hydrogen atoms attached to the carbon framework, indicating sites susceptible to nucleophilic attack.

MESP analysis is a powerful tool for rationalizing how this compound interacts with other reagents, substrates, or biological targets, as it provides a clear picture of the electrostatic forces governing these interactions. chemrxiv.orgnih.gov

Quantum chemical methods are frequently used to calculate key thermodynamic properties of molecules in the gas phase or in solution. mdpi.comusgs.gov These calculations are essential for predicting the feasibility and outcomes of chemical reactions. For this compound, DFT calculations can provide reliable estimates of standard thermodynamic parameters. mdpi.com

| Thermodynamic Property | Symbol | Significance for this compound |

|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | Indicates the energy change when the compound is formed from its constituent elements in their standard states. usgs.gov |

| Standard Gibbs Free Energy of Formation | ΔG°f | Determines the spontaneity of the formation of the compound from its elements. usgs.gov |

| Standard Entropy | S° | Represents the degree of molecular disorder or randomness. |

| Heat Capacity | Cp | Quantifies the amount of heat required to raise the temperature of the compound. comsol.com |

These calculated values are critical for constructing accurate models of reaction kinetics and chemical equilibria involving this compound.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. numberanalytics.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. unal.edu.co By performing calculations with different solvent models, one can analyze how properties of this compound, such as its dipole moment, geometric parameters, and the energies of its frontier molecular orbitals, change in various media (e.g., polar vs. non-polar solvents). unal.edu.cochemrxiv.org This analysis is crucial for understanding reaction mechanisms in solution, as solvent polarity can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and selectivity. chemrxiv.org

Thermodynamic Property Calculations

Mechanistic Investigations of Reactions

Theoretical calculations are instrumental in elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a deeper understanding than what is often possible through experimental observation alone.

Cycloaddition reactions are a vital class of reactions for synthesizing cyclic compounds, including those involving the isoxazole ring. numberanalytics.comopenstax.org While some cycloadditions proceed through a concerted mechanism where all bonds are formed simultaneously, many others follow more complex, nonconcerted pathways. openstax.org

Computational studies on the cycloaddition reactions of isoxazole derivatives have revealed the operation of nonconcerted mechanisms. organic-chemistry.org For instance, the copper(I)-catalyzed cycloaddition of nitrile oxides to form isoxazoles has been shown through computational analysis to proceed via a nonconcerted pathway involving metallacycle intermediates rather than a concerted pericyclic transition state. organic-chemistry.org DFT calculations exploring cycloadditions between isoxazoles and ynamides have also uncovered complex pathways involving the formation of α-imino intermediates after the initial nucleophilic attack, with the subsequent reaction course being highly dependent on the catalyst used. rsc.org

Applying these insights to this compound, a theoretical investigation of its participation in a cycloaddition reaction would likely involve:

Reactant Complex Formation: Modeling the initial approach of the reactants.

Transition State Search: Locating the transition state structure(s) to determine the activation energy. For a nonconcerted mechanism, multiple transition states and one or more stable intermediates would be identified.

Intermediate Characterization: Optimizing the geometry of any intermediates along the reaction coordinate.

Product Formation: Modeling the final step leading to the cycloadduct.

The electronic and steric influence of the bromine atom at the C5 position would be a critical factor in these mechanistic studies, affecting the regioselectivity and the energy barriers of the reaction pathways.

Computational Modeling of Reagent and Product Inclusion Complexes

Computational modeling is a powerful tool to study the formation and stability of inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule. This is particularly relevant in fields like drug delivery and chiral separation. Methods such as Parametric Method 3 (PM3), ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), and Density Functional Theory (DFT) are used to calculate the geometries and stabilization energies of these complexes.

For instance, studies on the inclusion complexes of various organic molecules with hosts like β-cyclodextrin have been performed. These computational models help elucidate the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the stability of the host-guest system. In the context of isoxazoles, DFT calculations have been used to investigate reaction pathways, such as the ring-opening of isoxazolium ylides, which can occur at the stage of metal-bound intermediates. While direct modeling of a this compound inclusion complex is not prominent in the literature, the principles and methods are well-established for analogous systems. For example, modeling has been used to understand the regioselectivity in reactions involving encapsulated reactants within molecular capsules, where transition states are stabilized by interactions like hydrogen or halogen bonding.

Table 1: Computational Methods for Inclusion Complex Analysis

| Method | Application | Insights Gained |

|---|---|---|

| PM3 / Semi-empirical | Calculating stabilization energies of inclusion complexes. | Provides good correlation with experimental data like capillary electrophoresis migration order. |

| ONIOM (Hybrid Method) | Modeling host-guest complexes, especially large systems like cyclodextrins. | Balances accuracy and computational cost by treating different parts of the system at different theoretical levels. |

| DFT (B3LYP) | Investigating reaction mechanisms and transition states within confined spaces. | Elucidates electronic effects and reaction barriers, explaining selectivity. |

Computer-Assisted Drug Design Applications

Computer-Aided Drug Design (CADD) employs computational methods to accelerate the discovery and optimization of new drugs. It is broadly divided into structure-based drug design (SBDD), which relies on the 3D structure of the target protein, and ligand-based drug design (LBDD), which focuses on molecules known to interact with the target.

The isoxazole scaffold, often derived from precursors like this compound, is a key component in many molecules designed using CADD. For example, isoxazole-containing compounds have been identified as potent inhibitors of the influenza A virus M2-S31N proton channel. In such studies, computational docking and structure-activity relationship (SAR) analyses guide the synthesis of new analogues to improve potency and explore the chemical space around the isoxazole core.

Another area of application is in the development of agonists for nuclear receptors, such as the farnesoid X receptor (FXR), which is a target for treating liver diseases. Isoxazole derivatives have been studied as FXR agonists, where 3D-QSAR (Quantitative Structure-Activity Relationship) models and molecular docking are used to identify the key structural features required for potent activity. These models help predict the biological activity of newly designed compounds before they are synthesized.

Table 2: CADD Techniques in Isoxazole Derivative Development

| Technique | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a biological target. | Docking of isoxazole derivatives into the binding site of the influenza M2 channel or FXR. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Development of models to predict the agonist activity of isoxazole derivatives on the FXR. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Designing new molecules that mimic the interaction patterns of known active compounds. |

Molecular Dynamics Simulations in Conjunction with Spectroscopic and Docking Studies

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a system over time, offering insights into the dynamic nature of protein-ligand interactions that are not available from static docking poses. When combined with molecular docking and validated by experimental spectroscopic data, MD simulations create a robust model of a biological system.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. rsc.orgchemrxiv.org By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule. rsc.org For isoxazole (B147169) derivatives, ¹H, ¹³C, and ¹⁵N NMR are routinely employed to gain a comprehensive structural understanding. nih.gov

Elucidation of Molecular Structures (¹H, ¹³C, ¹⁵N NMR)

The complete assignment of hydrogen, carbon, and nitrogen NMR signals is crucial for the unambiguous structural confirmation of isoxazole compounds. nih.gov

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring atoms. Chemical shifts (δ) in ¹H NMR spectra indicate the electronic environment of the protons. For instance, in substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones, all hydrogen signals have been successfully assigned. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for heterocyclic compounds like isoxazoles, providing direct information about the nitrogen atoms in the ring. nih.gov Although less common than ¹H and ¹³C NMR, ¹⁵N NMR data, often obtained through heteronuclear correlation experiments like ¹H-¹⁵N HMBC, are instrumental in confirming the final structure. rsc.org For substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones, complete ¹⁵N NMR assignments have been reported. nih.gov

A summary of typical NMR data for isoxazole-related structures is presented below.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0 - 10 | Proton environment, neighboring protons |

| ¹³C | 0 - 220 | Carbon skeleton, functional groups. bhu.ac.in |

| ¹⁵N | -350 to 50 | Nitrogen environment in heterocycles |

Studies of Formation and Anomerization Processes

NMR spectroscopy is not limited to static structural analysis; it can also be used to monitor dynamic processes in real-time. An NMR study on the formation and anomerization of 5-bromo-4-hydroxyisoxazolidine from its corresponding isoxazolidinyl epoxide demonstrated the power of this technique. researchgate.net This study allowed researchers to observe the transformation of the epoxide into the bromohydrin and the subsequent equilibrium between the different anomeric forms of the 5-bromoisoxazolidine product. researchgate.net

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and, from that, a model of the molecular structure. wikipedia.orgnih.gov This method is crucial for establishing the absolute stereochemistry of chiral molecules and understanding intermolecular interactions in the solid state. berkeley.edu

Determination of Diastereoisomeric Structures

In the synthesis of complex molecules with multiple stereocenters, the formation of diastereoisomers is common. X-ray crystallography is the definitive method for distinguishing between these isomers. For example, the structures of both prepared diastereoisomers of 5-azido-4-hydroxyisoxazolidine were unequivocally confirmed by X-ray crystallographic analysis, providing crucial information that would be difficult to obtain by spectroscopic methods alone. researchgate.net

Confirmation of Binding Modes in Ligand-Protein Complexes